molecular formula C9H15NO3 B178797 Methyl 1-acetylpiperidine-4-carboxylate CAS No. 126291-66-5

Methyl 1-acetylpiperidine-4-carboxylate

Cat. No. B178797
M. Wt: 185.22 g/mol
InChI Key: XCGYEEUWADWLCT-UHFFFAOYSA-N
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Description

Methyl 1-acetylpiperidine-4-carboxylate is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest due to their presence in various alkaloids and potential applications in medicinal chemistry. The compound itself is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and is substituted with an acetyl group and a carboxylate ester function.

Synthesis Analysis

The synthesis of piperidine derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions to achieve the desired chiral specificity and structural configuration. For instance, a C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was synthesized through a double asymmetric allylboration of glutaraldehyde, followed by aminocyclization and carbamation . This compound serves as a chiral building block for further synthesis of piperidine-related alkaloids. Another study describes the desymmetrization of a similar C2-symmetric ester using iodocarbamation, leading to the synthesis of various piperidine-related alkaloids .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity and interaction with biological targets. X-ray diffraction studies have been used to determine the crystal structure of a novel piperidine-4-one derivative, providing insights into the conformation of the piperidine ring, which adopts a twist boat conformation . This information is essential for understanding the three-dimensional arrangement of atoms in the molecule and predicting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are essential for modifying their structure and tuning their properties. For example, the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate leads to the formation of methyl 1-acetyl-5-amino-1H-[1,2,4]triazole-3-carboxylate, demonstrating regioselective acetylation . This type of reaction is important for the functionalization of the piperidine ring and can significantly alter the compound's physical and chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. Spectroscopic techniques like HPLC, GC-MS, FTIR, and NMR spectroscopy are used to study these properties and provide a comprehensive understanding of the compounds . These properties are critical for the practical application of piperidine derivatives in chemical synthesis and pharmaceutical development.

Scientific Research Applications

Quantitative Analysis in Cellular Context

A study by Kang, Mathur, and Hartmann (2004) demonstrated the use of Methyl 1-acetylpiperidine-4-carboxylate (compound 1a) in quantitative cellular analyses. They used matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOFMS) and high-performance liquid chromatography/tandem mass spectrometry (HPLC/MS/MS) for the quantitative analysis of 5 alpha-reductase inhibitors in DU145 cells. This research highlights the compound's potential in facilitating membrane permeability and cellular uptake in scientific studies, which is crucial for drug development and cellular biology research (Kang, Mathur, & Hartmann, 2004).

Chiral Building Block for Piperidine-Related Alkaloids

Takahata, Ouchi, Ichinose, and Nemoto (2002) explored Methyl 1-acetylpiperidine-4-carboxylate as a chiral building block for piperidine-related alkaloids. Their research involved the synthesis of C(2)-symmetric 2,6-diallylpiperidine 1-carboxylic acid methyl ester (5) and its utility in synthesizing complex alkaloid structures. This work underlines the importance of the compound in the field of synthetic organic chemistry, especially in the synthesis of biologically active compounds (Takahata, Ouchi, Ichinose, & Nemoto, 2002).

Pharmacological Potential in Nicotinic Agonists

Spivak, Yadav, Shang, Hermsmeier, and Gund (1989) investigated carbamyl analogues of Methyl 1-acetylpiperidine-4-carboxylate to understand its effects on the activity of potent, semirigid nicotinic agonists. This research provides insight into the pharmacological potential and structural importance of the compound in developing new nicotinic agonists, which are significant in neuroscience and pharmacology (Spivak et al., 1989).

Structural and Molecular Studies

Rae, Raston, and White (1980) focused on the crystal and molecular structure of N-acetylpiperidine-2-carboxylic acid, a closely related compound. They used single-crystal X-ray diffraction methods to determine the crystal structure, which provides fundamental knowledge for chemical synthesis and drug design. Understanding such structures is crucial in materials science and crystallography (Rae, Raston, & White, 1980).

Synthesis of Neurotropic Agents

Praliev, Salima, Zhilkibaev, Korablev, Sadykov, Kurbat, and Sokolov (2005) studied the synthesis of piperidine and decahydroquinoline derivatives, including esters of 1-methyl-4-acetylpiperidin-4-ol. Their research contributes to the development of new neurotropic agents, highlighting the compound's relevance in medicinal chemistry and neuropharmacology (Praliev et al., 2005).

Future Directions

Piperidine derivatives, such as “Methyl 1-acetylpiperidine-4-carboxylate”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

methyl 1-acetylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-7(11)10-5-3-8(4-6-10)9(12)13-2/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGYEEUWADWLCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60409237
Record name Methyl 1-acetylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-acetylpiperidine-4-carboxylate

CAS RN

126291-66-5
Record name Methyl 1-acetyl-4-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126291-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-acetylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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